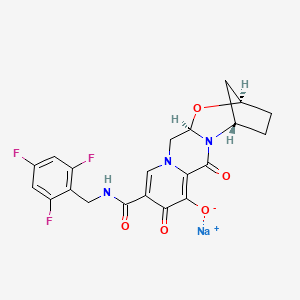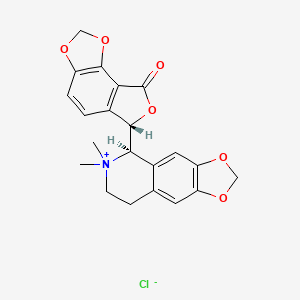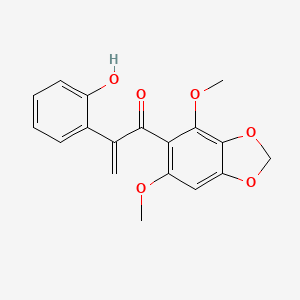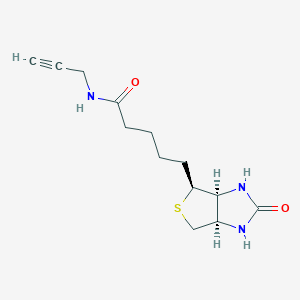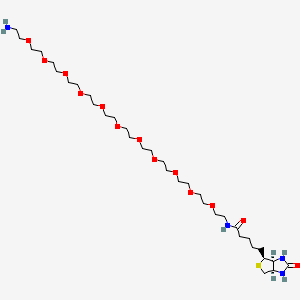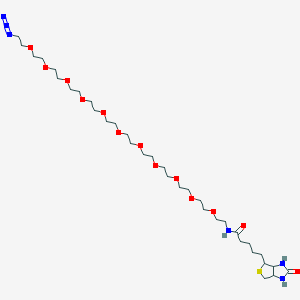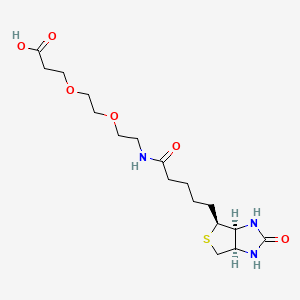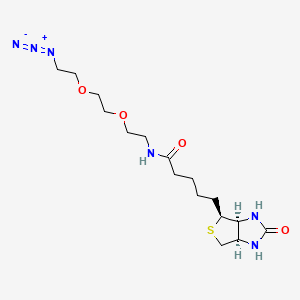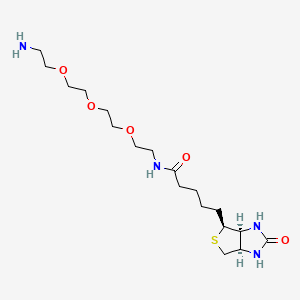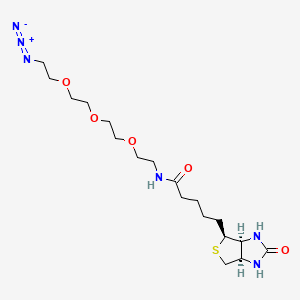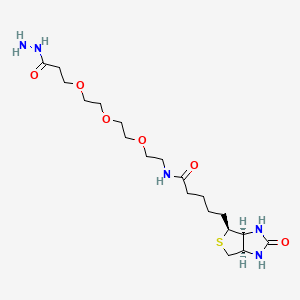
BisQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BisQ is a photochromic agonist for the muscle-type nAChR.
Wissenschaftliche Forschungsanwendungen
Infant Sleep Patterns and Problems
- The Brief Infant Sleep Questionnaire (BISQ) is validated for screening infant sleep problems in pediatric settings. It correlates well with sleep diary measures and actigraphic sleep measures, indicating its utility for both clinical and research purposes in understanding infant sleep patterns (Sadeh, 2004).
Brain Injury Screening
- The Brain Injury Screening Questionnaire (this compound) helps identify children at risk for having sustained a brain injury. It measures the incidence of blows to the head and alterations in mental status, offering a useful tool for detecting undiagnosed brain injuries in school settings (Cantor et al., 2004).
DNA Methylation and SNP Calling
- Bis-SNP is a tool for studying DNA methylation and single nucleotide polymorphisms (SNPs) in Bisulfite-seq data. It's significant for accurate quantification of methylation levels and identifying allele-specific epigenetic events (Liu et al., 2012).
Soil Quality Assessment
- The Biological Indicator of Soil Quality (this compound) measures biomass, abundance, and diversity of soil organisms. It's used in a nationwide monitoring program in the Netherlands for sustainable land management policy frameworks (Rutgers et al., 2009).
Hydrocarbon Detection
- The this compound model analyzes the fluid-solid action mechanics between Biot flow and jet flow in dual-phase media for hydrocarbon detection. This method has shown effectiveness in detecting hydrocarbons in various geological settings (Yong & Key, 2010).
Body Image Satisfaction
- The Body Image Satisfaction Questionnaire (this compound) serves as a multidimensional tool to measure body image satisfaction among adults. It assesses satisfaction across various body parts and overall appearance, offering insights for research and practice in the field of mental health and body image (Rodrigues et al., 2021).
Cardiac Nonlinear Dynamics
- This compound, a bicoherence-derived index, assesses nonlinear processes in cardiac regulation. It helps in exploring cardiac nonlinear dynamics and complements existing heart rate variability indices for different health conditions (Hernández-Cáceres et al., 2020).
Sleep Disturbances in Children
- The this compound is widely used to evaluate sleep disorders in infants and toddlers. It has been adapted and validated in various languages and cultures, making it a global tool for assessing sleep patterns in early childhood (Cassanello et al., 2018).
Estimating Cell Type Proportions in Expression Data
- Bisque, a tool for estimating cell type proportions in bulk expression data, leverages single-cell RNA-seq data for accurate decomposition. It's essential for analyzing genomic datasets and understanding cellular composition in various biological contexts (Jew et al., 2019).
Seismic Wave Propagation
- The this compound model is applied to understand seismic wave propagation in poro-viscoelastic orthorhombic media, crucial for geophysical research and hydrocarbon exploration (Cheng et al., 2021).
Eigenschaften
CAS-Nummer |
73711-18-9 |
|---|---|
Molekularformel |
C20H30I2N4 |
Molekulargewicht |
580.29 |
IUPAC-Name |
(E)-1,1'-Diazene-1,2-diylbis(4,1-phenylene)bis(N,N,N-trimethylmethananaminium) iodide |
InChI |
InChI=1S/C20H30N4.2HI/c1-23(2,3)15-17-7-11-19(12-8-17)21-22-20-13-9-18(10-14-20)16-24(4,5)6;;/h7-14H,15-16H2,1-6H3;2*1H/q+2;;/p-2/b22-21+;; |
InChI-Schlüssel |
MECSIHVOSZRVFP-ZPZFBZIMSA-L |
SMILES |
C[N+](C)(C)CC1=CC=C(/N=N/C2=CC=C(C[N+](C)(C)C)C=C2)C=C1.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BisQ; Bis-Q; Bis Q; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


